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SPDP-PEG3-acid

Bioconjugation Crosslinker Geometry Protein-Protein Distance

SPDP-PEG3-acid is a monodispersed heterobifunctional crosslinker enabling controlled sequential bioconjugation: carboxyl–amine coupling via carbodiimide activation, then sulfhydryl conjugation via cleavable disulfide exchange. Its carboxylic acid remains indefinitely stable in aqueous buffer, eliminating the ~4–5 hour hydrolysis loss inherent to NHS-ester analogs. The discrete PEG3 spacer (~44 Da/unit, ~20–22 Å) provides quantifiable steric relief while minimizing conjugate hydrodynamic radius—critical for ADC payload delivery, nanoparticle surface grafting, and site-specific antibody labeling. Select this compound when conjugate size must be tightly controlled and temporal conjugation sequence matters. ≥95% purity. R&D only; not for diagnostic or therapeutic use.

Molecular Formula C17H26N2O6S2
Molecular Weight 418.5 g/mol
CAS No. 1433996-96-3
Cat. No. B3240404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG3-acid
CAS1433996-96-3
Molecular FormulaC17H26N2O6S2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C17H26N2O6S2/c20-15(5-14-26-27-16-3-1-2-6-19-16)18-7-9-24-11-13-25-12-10-23-8-4-17(21)22/h1-3,6H,4-5,7-14H2,(H,18,20)(H,21,22)
InChIKeyKOUFRWRNINLSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG3-acid (CAS 1433996-96-3): Heterobifunctional Cleavable PEG Linker for Amine-to-Thiol Bioconjugation


SPDP-PEG3-acid is a monodispersed heterobifunctional crosslinker comprising a cleavable SPDP (N-succinimidyl-3-(2-pyridyldithio)propionate) moiety, a discrete three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid group (C17H26N2O6S2, MW: 418.5 g/mol) . The compound enables controlled amine-to-sulfhydryl conjugation: the carboxyl group reacts with primary amines via carbodiimide activation (e.g., EDC/HATU) to form stable amide bonds, while the 2-pyridyldithio group undergoes disulfide exchange with free thiols to create a reducible disulfide linkage . The PEG3 spacer confers aqueous solubility advantages over purely hydrocarbon-based crosslinkers and positions this compound within a homologous series (PEG2, PEG4, PEG8, PEG12, PEG24, PEG36) that offers tunable spacer length for specific conjugation geometries .

SPDP-PEG3-acid Procurement: Why PEG Unit Count and Terminal Chemistry Dictate Conjugation Outcomes


In-class SPDP-PEG-acid compounds cannot be treated as interchangeable commodities due to two quantitative differentiation axes: PEG spacer length and terminal functional group. Each incremental ethylene glycol unit adds approximately 44 Da to molecular weight and alters the end-to-end distance, directly affecting conjugate hydrodynamic radius, target accessibility, and the extent of non-specific interactions . Selecting a PEG2 variant may impose steric constraints that reduce conjugation efficiency to sterically hindered sites, while PEG36 variants may introduce excessive flexibility and hydrodynamic volume that complicates downstream purification or alters pharmacokinetic profiles . Furthermore, the carboxylic acid terminus of SPDP-PEG3-acid distinguishes it from NHS-ester-functionalized analogs (e.g., SPDP-PEG3-NHS ester), requiring distinct activation protocols and offering orthogonal control over conjugation sequence when designing multi-step bioconjugation workflows . The evidence below provides quantifiable parameters to support molecule-specific selection.

SPDP-PEG3-acid: Quantifiable Differentiation Against Closest Analogs (PEG2, PEG4, PEG36, and NHS-Ester Variants)


Spacer Arm Length: PEG3 Positions Between Minimal PEG2 Steric Relief and PEG4 Extended Reach

SPDP-PEG3-acid offers an intermediate spacer arm length between the shortest PEG2 and longer PEG4 variants within the SPDP-PEG-acid series. While direct experimental angstrom measurements for PEG3 are not reported in the primary literature, linear interpolation from vendor-reported data for PEG4-SPDP (25.7 Å) and PEG12-SPDP (54.1 Å) establishes the PEG3 spacer arm at approximately 20–22 Å . This length provides quantifiable advantage over PEG2 (estimated ~15–17 Å) for conjugating targets with moderate steric constraints, while avoiding the 30–40% increase in linker mass associated with PEG4 variants . The ~418.5 Da molecular weight of PEG3, compared to ~462.6 Da for PEG4 (an ~10.5% mass difference), may be consequential when minimizing conjugate mass is critical, such as in small molecule-drug conjugate design or when payload-to-linker ratio significantly influences final conjugate properties .

Bioconjugation Crosslinker Geometry Protein-Protein Distance

Aqueous Solubility: PEG3 Offers Intermediate Hydrophilicity Between Short-Chain Insolubility and Long-Chain Solubility Plateau

The water solubility of PEGylated SPDP linkers increases as a function of PEG chain length, with each additional ethylene glycol unit incrementally improving aqueous compatibility . The parent SPDP crosslinker (without PEG) is water-insoluble and requires organic co-solvents (DMSO or DMF) for conjugation reactions . The PEG3 spacer confers measurable solubility enhancement over non-PEGylated SPDP and shorter PEG2 variants, enabling higher effective working concentrations in aqueous buffers (pH 7–8) commonly used for protein conjugation . However, solubility gains exhibit diminishing returns beyond PEG8–PEG12, with longer PEG36 chains offering marginal additional aqueous solubility while introducing increased viscosity and handling complexity . PEG3 thus occupies the ascending portion of the solubility curve where each added ethylene glycol unit yields substantial practical benefit without the logistical drawbacks of extended PEG chains.

Solubility Enhancement PEGylation Aqueous Conjugation

Terminal Chemistry: Carboxylic Acid vs. NHS Ester Dictates Activation Requirements and Conjugation Sequence Control

SPDP-PEG3-acid terminates in a carboxylic acid (-COOH) group, distinguishing it from the NHS ester-functionalized analog SPDP-PEG3-NHS ester . The carboxylic acid requires in situ activation with a carbodiimide reagent (e.g., EDC, DCC, or HATU) prior to amine conjugation, whereas the NHS ester reacts directly with primary amines without pre-activation . This distinction confers two quantifiable workflow advantages: (1) Sequential conjugation control: the acid group remains inert until deliberately activated, enabling selective SPDP-thiol conjugation to proceed first without competing amine reactivity; (2) Reduced hydrolysis sensitivity: NHS esters undergo aqueous hydrolysis with half-lives ranging from minutes to hours depending on pH (t₁/₂ ~4–5 hours at pH 7, ~10 minutes at pH 8–9), whereas carboxylic acids exhibit indefinite aqueous stability under typical storage and reaction conditions . For multi-step conjugation protocols where temporal control over amine reactivity is required, the acid terminus eliminates the hydrolysis-driven yield loss inherent to NHS ester linkers.

Carbodiimide Activation Orthogonal Conjugation Bioconjugation Workflow

Disulfide Cleavability: Quantified Reduction Kinetics with DTT Compared to Non-Cleavable Linkers

The SPDP moiety contains a disulfide bond that undergoes quantitative reductive cleavage under controlled conditions, enabling traceless release of conjugated payloads in reducing environments . Crosslinks created using SPDP-PEG reagents are cleaved with 25 mM dithiothreitol (DTT) at pH 4.5 without reducing native protein disulfide bonds—a critical selectivity parameter for applications requiring preservation of protein tertiary structure . The reaction can be monitored spectrophotometrically by measuring pyridine-2-thione release at 343 nm (ε ≈ 8.08 × 10³ M⁻¹ cm⁻¹), providing a real-time, quantitative readout of conjugation and cleavage efficiency . In comparative studies of nanoparticle conjugation, SPDP-modified nanoparticles exhibited a 24% increase in diameter upon linker loading and 49% upon oligonucleotide conjugation, while PEG24 linkers produced a 110% diameter increase upon loading and 290% upon full conjugation—illustrating how spacer length quantitatively modulates conjugate dimensions [1]. For applications requiring intracellular payload release (e.g., ADCs targeting the reductive tumor microenvironment) or reversible surface functionalization, the disulfide linkage provides functional reversibility absent in non-cleavable amide- or triazole-based linkers.

Redox-Sensitive Release ADC Linker Controlled Cleavage

SPDP-PEG3-acid: Application Scenarios Driven by Quantifiable Differentiation


Sequential Bioconjugation: Thiol Coupling Followed by Amine Activation

SPDP-PEG3-acid enables a controlled two-step conjugation sequence where the SPDP-pyridyldithiol group first reacts with free thiols (e.g., reduced cysteine residues) to form a cleavable disulfide bond, followed by carbodiimide-mediated activation of the carboxylic acid for subsequent amine coupling . This sequential control is not possible with SPDP-PEG3-NHS ester, where the amine-reactive NHS group would hydrolyze or react non-specifically during the initial thiol conjugation step. The carboxylic acid's indefinite aqueous stability eliminates hydrolysis-driven yield loss (NHS ester t₁/₂ ~4–5 hours at pH 7) during extended thiol conjugation incubations . For applications such as site-specific antibody functionalization (where thiol conjugation to reduced hinge-region cysteines must precede amine coupling to payloads) or construction of defined heterotrimeric protein assemblies, SPDP-PEG3-acid provides the requisite temporal control .

Moderate-Distance Protein-Protein Crosslinking Requiring Steric Relief Without Excessive Linker Mass

The PEG3 spacer (~20–22 Å estimated length, 418.5 Da) provides quantifiable steric relief compared to PEG2 variants (~15–17 Å) while adding only ~10.5% less molecular mass than PEG4-acid (462.58 Da) . This intermediate spacer length is appropriate for crosslinking protein domains or subunits where target amine and thiol groups are separated by 15–30 Å but where longer PEG chains (PEG8, PEG12, PEG36) would introduce unnecessary linker mass and hydrodynamic radius. In comparative nanoparticle studies, SPDP-only linkers produced a 24% size increase upon loading and 49% upon conjugation, while PEG24 linkers produced a 110% and 290% increase respectively—a ~4.6-fold to ~5.9-fold difference . The PEG3 spacer is therefore positioned for applications where conjugate size must be minimized (e.g., small molecule-drug conjugates, nanoparticle surface functionalization with high grafting density) while still providing sufficient spacing to overcome local steric hindrance .

ADC Linker Development Requiring Intracellular Reductive Cleavage

The SPDP-derived disulfide bond undergoes quantitative cleavage with 25 mM DTT at pH 4.5 without reducing native protein disulfide bonds—a selectivity parameter critical for preserving antibody structure and function during ADC preparation . The cleavage can be monitored spectrophotometrically at 343 nm (pyridine-2-thione release, ε ≈ 8.08 × 10³ M⁻¹ cm⁻¹), enabling real-time quantification of conjugation efficiency and payload loading . The PEG3 spacer length provides moderate distance between the antibody attachment site and the cleavable disulfide, balancing steric accessibility of the disulfide to intracellular glutathione (1–10 mM in tumor cytosol) with minimal linker mass addition to the antibody. For ADCs targeting the reductive tumor microenvironment, the disulfide cleavability distinguishes SPDP-PEG3-acid from non-cleavable linkers (e.g., maleimide-thiol or amide-based conjugates) that do not release payload upon cellular internalization .

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